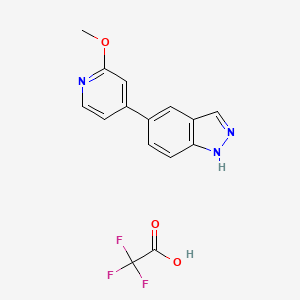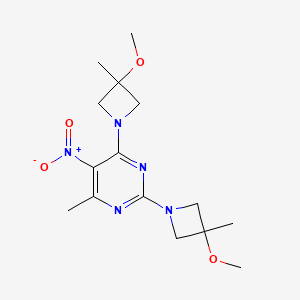
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one typically involves the formation of the indazole ring followed by the attachment of the dihydroindenone moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core. This is followed by a Friedel-Crafts acylation reaction to introduce the dihydroindenone group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring. Additionally, solvent-free conditions and green chemistry approaches are increasingly being adopted to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or dihydroindenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound, which shares the indazole core structure.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
2H-Indazole: An isomer with the nitrogen atom in a different position.
Uniqueness
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is unique due to the presence of both the indazole and dihydroindenone moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-7-5-11-8-10(4-6-13(11)16)12-2-1-3-15-14(12)9-17-18-15/h1-4,6,8-9H,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKUBSKSRZVKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=C4C=NNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7427738.png)
![1-[3-(Benzimidazol-1-yl)propyl]-3-(5-oxaspiro[3.5]nonan-8-yl)urea](/img/structure/B7427745.png)
![N-(3-cyanophenyl)-2-oxo-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7427746.png)
![Methyl 5-[[5-(3-methylphenyl)pyridine-3-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B7427749.png)
![6-[[2-[2-(2,2-Dimethylpropanoylamino)-1,3-thiazol-4-yl]acetyl]amino]-2,3-dihydroindole-1-carboxamide](/img/structure/B7427755.png)
![1-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]-3-(thiadiazol-5-yl)urea](/img/structure/B7427767.png)
![(2R)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B7427772.png)

![2-ethyl-N-(1-oxaspiro[5.5]undecan-4-yl)morpholine-4-carboxamide](/img/structure/B7427779.png)
![[1-(4-ethylphenyl)-1-oxopropan-2-yl] 5-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7427798.png)
![2-[cyclopropyl-(2-hydroxy-2-methylpropyl)amino]-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7427804.png)


![1-[4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]-3-[1-(2-hydroxyethyl)pyrazol-3-yl]urea](/img/structure/B7427826.png)
